molecular formula C8H10O2 B13810959 2-Octynal, 7-oxo- CAS No. 226911-08-6

2-Octynal, 7-oxo-

Cat. No.: B13810959
CAS No.: 226911-08-6
M. Wt: 138.16 g/mol
InChI Key: RZYOBFPCWUDWAV-UHFFFAOYSA-N
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Description

2-Octynal, 7-oxo- is an organic compound with the molecular formula C8H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a terminal carbon atom. This compound is known for its unique structure, which includes an alkyne group (C≡C) and a carbonyl group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octynal, 7-oxo- can be synthesized through various methods. One common approach is the hydroformylation (oxo-process) of 1-octyne. This process involves the reaction of 1-octyne with carbon monoxide (CO) and hydrogen (H2) in the presence of a cobalt or rhodium catalyst to produce the desired aldehyde .

Industrial Production Methods: In industrial settings, the hydroformylation process is scaled up to produce large quantities of 2-Octynal, 7-oxo-. The reaction conditions typically involve high pressures and temperatures to ensure efficient conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Octynal, 7-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Octynal, 7-oxo- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the alkyne group can participate in cycloaddition reactions, further influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Octynal, 7-oxo- is unique due to the presence of both an alkyne and a carbonyl group in its structure. This combination of functional groups allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

226911-08-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

7-oxooct-2-ynal

InChI

InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3

InChI Key

RZYOBFPCWUDWAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC#CC=O

Origin of Product

United States

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